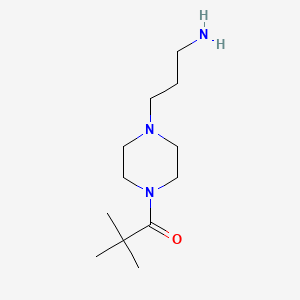

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Description

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS: 909409-91-2) is a piperazine derivative featuring a 2,2-dimethylpropan-1-one core linked to a piperazine ring substituted with a 3-aminopropyl group. This structural motif confers unique physicochemical properties, including enhanced solubility due to the primary amine moiety and steric hindrance from the dimethyl groups.

Properties

Molecular Formula |

C12H25N3O |

|---|---|

Molecular Weight |

227.35 g/mol |

IUPAC Name |

1-[4-(3-aminopropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C12H25N3O/c1-12(2,3)11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10,13H2,1-3H3 |

InChI Key |

SBRZUURBTOSXPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves the reaction of 1-(3-aminopropyl)piperazine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Corresponding oxides and ketones.

Reduction: Reduced amines and alcohols.

Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

-

Antimicrobial Properties :

- Studies have indicated that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .

- A specific study highlighted the synthesis of novel piperazine derivatives that demonstrated effective antibacterial and antifungal activities, suggesting potential for this compound in treating infections .

-

Neuropharmacological Effects :

- The piperazine scaffold is known for its activity in neurological disorders. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially offering neuroprotective effects .

- The ability of this compound to cross the blood-brain barrier suggests applications in treating conditions such as depression or anxiety disorders, where modulation of serotonin or dopamine pathways is beneficial .

-

Anticancer Potential :

- Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation. For example, related compounds have shown activity against breast cancer cell lines by targeting specific pathways involved in cell growth and survival .

- The mechanism of action may involve enzyme inhibition or receptor modulation, leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of related compounds:

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to bind to active sites on enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares high structural similarity with two primary analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Similarity Score | Molecular Features | Hypothesized Properties |

|---|---|---|---|---|

| 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one | 1018306-09-6 | 1.00 | Base structure: lacks 3-aminopropyl substituent | Lower solubility, higher lipophilicity |

| 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one | 909409-91-2 | 0.97 | 3-Aminopropyl on piperazine ring | Enhanced aqueous solubility, basic character |

| (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | Not provided | 0.94 | Methyl group on piperazine, chiral center | Moderate solubility, stereospecific effects |

2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (CAS: 1018306-09-6)

- Physicochemical Impact : Lower molecular weight and absence of a primary amine likely decrease aqueous solubility compared to the target compound. This may enhance blood-brain barrier permeability, a common trait in neuroactive piperazine derivatives .

(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

- Structural Differences: A methyl group replaces the 3-aminopropyl, introducing chirality.

- Chirality may lead to enantiomer-specific biological activity, as seen in other piperazine-based therapeutics .

Pharmacological Implications

While direct activity data for the target compound are absent in the evidence, piperazine derivatives with urea or thiazole substituents (e.g., compounds in ) demonstrate high binding affinity to receptors, indicating the piperazine core’s pharmacological relevance.

Biological Activity

1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound notable for its potential applications in medicinal chemistry, particularly concerning neurological and psychiatric disorders. Its unique structure, featuring a piperazine ring with an aminopropyl substituent and a ketone group, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 227.35 g/mol

- Structure : The compound consists of a piperazine ring linked to a 2,2-dimethylpropan-1-one moiety, which contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibits significant biological activity across various assays. Key areas of investigation include:

1. Neuropharmacological Effects

The compound has been studied for its potential neuroactive properties, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Its structural similarity to known psychoactive compounds suggests it may influence mood and anxiety disorders.

2. Anticancer Activity

Recent studies have explored the anticancer potential of related piperazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:

- PC3 Cells : Induction of cell cycle arrest at the G2/M phase and DNA damage.

- HeLa Cells : IC values indicating potent cytotoxicity (e.g., IC = 1.02 µM for certain derivatives) .

3. Cholinesterase Inhibition

Studies on related piperazine compounds suggest that they may serve as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in the central nervous system . This inhibition could have implications for treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one can be influenced by its structural components:

- The presence of the piperazine ring is critical for receptor binding and activity.

- Variations in substituents on the piperazine or ketone moiety can significantly affect potency and selectivity against various biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Aminobutyl)piperazine | CHN | Lacks ketone functionality; primarily studied for neuroactive properties. |

| 4-(3-Aminopropyl)morpholine | CHNO | Morpholine ring provides different pharmacological profiles; explored for analgesic effects. |

| 1-(4-Chlorobutyl)piperazine | CHClN | Chlorinated variant; shows varied receptor binding affinities compared to non-chlorinated analogs. |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.